N-Isopropyl Tadalafil

Description

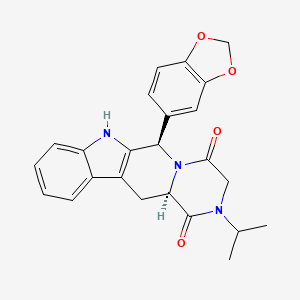

Structure

3D Structure

Properties

CAS No. |

171596-30-8 |

|---|---|

Molecular Formula |

C24H23N3O4 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-propan-2-yl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C24H23N3O4/c1-13(2)26-11-21(28)27-18(24(26)29)10-16-15-5-3-4-6-17(15)25-22(16)23(27)14-7-8-19-20(9-14)31-12-30-19/h3-9,13,18,23,25H,10-12H2,1-2H3/t18-,23-/m1/s1 |

InChI Key |

BIVDXKUVGNOBJF-WZONZLPQSA-N |

Isomeric SMILES |

CC(C)N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Canonical SMILES |

CC(C)N1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Origin of Product |

United States |

Chemical Identification and Structural Elucidation of N Isopropyl Tadalafil

Nomenclature and Systematic Chemical Naming of N-Isopropyl Tadalafil (B1681874)

The systematic name for N-Isopropyl Tadalafil, based on its chemical structure as a derivative of tadalafil, is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-isopropyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. theclinivex.com This name precisely describes the complex heterocyclic core structure and the specific spatial arrangement of its constituent atoms. The parent compound, tadalafil, has the IUPAC name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. wikipedia.orgchemspider.com The key difference in this compound is the substitution of the N-methyl group at the 2-position of the pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system with an N-isopropyl group. researchgate.netnih.gov

Isopropylnortadalafil as an Alternative Chemical Designation

An alternative and commonly used name for this compound is Isopropylnortadalafil. researchgate.netnih.gov This designation highlights its relationship to tadalafil, with the "nor" prefix indicating the absence of the methyl group, which is then replaced by an isopropyl group. This nomenclature is frequently encountered in scientific literature discussing the identification of this compound as an undeclared substance in dietary supplements. nih.govtandfonline.com

Spectroscopic Characterization for Structural Confirmation

The definitive identification and structural confirmation of this compound rely on a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC) NMR experiments are employed to map out the complete chemical structure. researchgate.netnih.gov For tadalafil analogues, NMR is crucial for confirming the identity and position of substituent groups on the core molecular framework. tandfonline.com The replacement of the N-methyl signal in tadalafil with signals corresponding to an isopropyl group is a key diagnostic feature in the NMR spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

HRMS is instrumental in determining the precise elemental composition of this compound. Research has established its molecular formula as C₂₄H₂₃N₃O₄. researchgate.netnih.gov This technique provides a highly accurate mass measurement, which is critical for distinguishing between compounds with similar nominal masses.

ESI-MS/MS is used to further probe the structure by fragmenting the molecule and analyzing the resulting smaller ions. This fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, a protonated molecular ion [M+H]⁺ is observed, and its fragmentation is compared with that of tadalafil to confirm the structural modification. researchgate.net

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₂₄H₂₃N₃O₄ researchgate.netnih.gov |

| Accurate Mass | Corresponds to the molecular formula researchgate.netnih.gov |

| Protonated Molecular Ion [M+H]⁺ | m/z value consistent with the molecular formula researchgate.net |

| Expected FT-IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | ~3300 tandfonline.com |

| C-H Stretching (aliphatic and aromatic) | ~2850-3100 |

| C=O Stretching (amide/urea) | ~1650-1700 |

| C=C Stretching (aromatic) | ~1480-1500 tandfonline.com |

| C-O Stretching | ~1035-1250 tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV spectrum of tadalafil analogues is typically very similar to that of tadalafil itself. nih.gov Studies on various tadalafil derivatives show characteristic absorption maxima in the UV region. jfda-online.com For this compound, the UV spectrum is expected to be nearly identical to that of tadalafil, as the structural modification from a methyl to an isopropyl group does not significantly alter the chromophoric system of the molecule. nih.gov The detection of tadalafil and its analogues in samples is often performed using liquid chromatography with a diode array detector (LC-DAD), which records the UV spectrum of the eluting compounds. researchgate.net

| Expected UV-Vis Absorption Maxima for this compound | |

| Solvent | Expected λmax (nm) |

| Ethanol (B145695)/Methanol (B129727) | ~221, 284, 291 (based on similar analogues) jfda-online.com |

Preclinical Pharmacological Investigations of N Isopropyl Tadalafil in Vitro

Enzyme Inhibition Kinetics and Mechanisms

The primary mechanism of action for tadalafil (B1681874) and its analogs is the inhibition of PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). medsafe.govt.nzfda.gov By inhibiting PDE5, these compounds increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. fda.govnih.gov

Phosphodiesterase Type 5 (PDE5) Inhibition Profile

In vitro studies are crucial for characterizing the inhibitory activity of new compounds like N-isopropyl tadalafil against their target enzymes. While specific studies exclusively detailing the PDE5 inhibition profile of this compound are not widely available in peer-reviewed literature, the activity of tadalafil analogs is generally assessed by their ability to inhibit the hydrolysis of cGMP by recombinant human PDE5. The potency of this inhibition is a key determinant of the compound's pharmacological effect.

Comparative Selectivity Against Other Phosphodiesterase Isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE7, PDE8, PDE9, PDE10)

The selectivity of a PDE5 inhibitor is critical for its safety and side-effect profile. The phosphodiesterase superfamily comprises 11 families (PDE1-11) with varying substrate specificities and tissue distributions. nih.govnih.gov High selectivity for PDE5 over other isoforms is a desirable characteristic.

For the parent compound, tadalafil, extensive selectivity data exists. It is highly selective for PDE5. For instance, tadalafil is over 10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7. europa.eufda.govtga.gov.au It is also more than 10,000-fold more potent for PDE5 than PDE3, an enzyme important for cardiac contractility. europa.eufda.govtga.gov.au

A crucial aspect of selectivity is the ratio of inhibition against PDE6, which is found in the retina. Poor selectivity against PDE6 is associated with visual disturbances. Tadalafil is approximately 700-fold more potent for PDE5 than for PDE6. fda.govtga.gov.au Tadalafil also demonstrates selectivity over PDE11, being 14- to 40-fold more potent for PDE5 than for PDE11A1 and PDE11A4, respectively. fda.gov

Determination of Inhibitory Concentrations (IC50) and Binding Affinities (Ki)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The binding affinity (Ki) represents the equilibrium dissociation constant of the inhibitor-enzyme complex.

For tadalafil, reported IC50 values for PDE5 inhibition are consistently in the low nanomolar range, with values such as 1.8 nM and 2 nM being cited. nih.govbiocompare.comresearchgate.net The binding affinity (Ki) for tadalafil has also been determined to be in a similar range, for example, 1.9 ± 0.37 nM. researchgate.net

Specific IC50 and Ki values for this compound are not documented in the provided search results. However, studies on other tadalafil analogs show a range of potencies. For example, some synthesized analogs exhibit IC50 values for PDE5 that are significantly higher (less potent) than tadalafil, while others maintain high potency. mdpi.com The determination of these values for this compound would require specific enzymatic assays.

Table 1: Comparative IC50 and Ki Values for Tadalafil Against PDE5

| Compound | IC50 (nM) | Ki (nM) | Source(s) |

| Tadalafil | 1.8 | 1.9 ± 0.37 | biocompare.comresearchgate.net |

| Tadalafil | 2 | Not Reported | nih.gov |

| Tadalafil | ~1-2 | Not Reported | researchgate.net |

This table presents data for the parent compound, tadalafil, as specific values for this compound were not available in the search results.

Cellular and Molecular Effects

The enzymatic inhibition of PDE5 by compounds like this compound is expected to translate into specific effects at the cellular and tissue level.

Modulation of cGMP Levels in Isolated Cells and Tissue Homogenates

The inhibition of PDE5 directly leads to an accumulation of intracellular cGMP in cells and tissues where PDE5 is expressed. fda.govtga.gov.au This is the fundamental molecular mechanism that underlies the pharmacological effects of PDE5 inhibitors. Studies on various PDE5 inhibitors, including tadalafil, have consistently demonstrated their ability to increase cGMP levels in different experimental setups. For instance, research on isolated human ureteral smooth muscle showed that tadalafil treatment led to a threefold to fourfold increase in cGMP tissue levels. nih.gov It is hypothesized that this compound would elicit a similar response, with the magnitude of the cGMP increase being dependent on its PDE5 inhibitory potency.

Impact on Isolated Smooth Muscle Relaxation and Vasodilation in Preclinical Models

The elevation of intracellular cGMP activates protein kinase G (PKG), which in turn leads to the phosphorylation of various proteins that cause a decrease in intracellular calcium levels, resulting in smooth muscle relaxation. nih.govnih.gov This effect is particularly relevant in vascular smooth muscle, including the corpus cavernosum. fda.govfda.gov

In vitro studies using isolated tissues, such as strips of corpus cavernosum or arterial rings, are standard preclinical models to assess the functional consequences of PDE5 inhibition. For tadalafil, its ability to induce relaxation in pre-contracted smooth muscle tissues has been well-documented. nih.gov One study on isolated human ureteral smooth muscle demonstrated that tadalafil dose-dependently reversed tension induced by potassium chloride. nih.gov The vasodilatory effects of tadalafil analogs have also been evaluated in models like rat mesenteric arteries. nih.gov It is expected that this compound, as a PDE5 inhibitor, would also demonstrate smooth muscle relaxant and vasodilatory properties in such preclinical models.

In Vitro Metabolism and Biotransformation Studies

The in vitro metabolism of this compound has not been specifically detailed in the available scientific literature. However, extensive research on its parent compound, tadalafil, provides a strong basis for predicting its metabolic pathways.

The metabolism of tadalafil is predominantly carried out by the cytochrome P450 system in the liver. nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal isoform responsible for tadalafil's biotransformation. fda.govtga.gov.aunih.govfda.gov While CYP3A4 accounts for the majority of the metabolism, minor contributions from other isoforms such as CYP2C8, CYP2C9, 2C19, and 2D6 have also been noted, though they collectively account for less than 20% of the process. tga.gov.au One study also demonstrated that CYP3A5 and, to a lesser extent, CYP3A7 can catalyze the demethylenation of tadalafil. jst.go.jp

Given that this compound is a close structural analogue, differing only by the N-alkyl substituent, it is highly probable that its metabolism is also primarily mediated by CYP3A4 . The N-dealkylation of sildenafil, a related PDE5 inhibitor, is also mediated by CYP3A4 and CYP2C9, further supporting the likely role of these enzymes in the metabolism of N-alkylated PDE5 inhibitors. nih.gov

Table 2: Kinetic Parameters for Tadalafil Demethylenation by CYP3A Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol P450) | Hill Coefficient (n) |

|---|---|---|---|

| CYP3A4 | 5.29 ± 0.47 | 0.658 ± 0.048 | 0.60 ± 0.05 |

| CYP3A5 | 7.76 ± 1.05 | 0.467 ± 0.069 | 0.72 ± 0.13 |

| CYP3A7 | 171 ± 68 | 0.872 ± 0.221 | 0.66 ± 0.06 |

Data from a study using CYP3A supersomes. jst.go.jp

The primary metabolic pathway for tadalafil involves the oxidative metabolism of the methylenedioxybenzyl ring to form a catechol metabolite. fda.goveuropa.euebmconsult.com This catechol intermediate subsequently undergoes extensive phase II metabolism, specifically methylation to form methylcatechol and glucuronidation to form the methylcatechol glucuronide conjugate. nih.govfda.govebmconsult.com The methylcatechol glucuronide is the major circulating metabolite of tadalafil. tga.gov.aufda.gov In vitro data indicate that these metabolites are not expected to be pharmacologically active at the concentrations observed. fda.govebmconsult.com

For this compound, two primary metabolic pathways can be predicted based on its structure and the known metabolism of similar compounds:

N-dealkylation: Similar to the N-demethylation of sildenafil, N-deisopropylation of this compound is a likely metabolic step, which would yield nortadalafil.

Demethylenation: Following the major pathway of tadalafil, opening of the methylenedioxy ring to form a catechol derivative is highly probable. This would then be followed by methylation and glucuronidation.

Therefore, the expected in vitro metabolites of this compound would include isopropylnortadalafil catechol, isopropylnortadalafil methylcatechol, and their subsequent glucuronide conjugates.

In vitro studies have assessed the potential of tadalafil to interact with CYP enzymes as an inhibitor or inducer.

Enzyme Inhibition: Tadalafil has been shown to be a mechanism-based inhibitor of CYP3A4 in vitro, a process linked to the bioactivation of its benzodioxole group into a reactive catechol metabolite. researchgate.net However, this inhibition is of low potency. researchgate.net Studies have also shown that tadalafil does not cause clinically significant competitive inhibition of various CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, at therapeutic concentrations. fda.govresearchgate.net

Based on these findings for tadalafil, this compound is also expected to have a low potential for clinically significant CYP enzyme inhibition or induction. However, direct in vitro studies on its metabolic stability and its specific effects on CYP enzyme activity are necessary for a definitive assessment.

Structure Activity Relationship Sar Studies of N Isopropyl Tadalafil and Analogues

Impact of N-Isopropyl Substitution on PDE5 Inhibitory Potency and Selectivity

N-Isopropyl tadalafil (B1681874), also known as isopropylnortadalafil, is a structural analogue of tadalafil where the N-methyl group on the piperazinedione ring is replaced by an N-isopropyl group. nih.gov While this compound has been identified in commercial dietary supplements, detailed pharmacological studies quantifying its PDE5 inhibitory potency and selectivity are not extensively available in peer-reviewed literature. nih.gov However, the broader structure-activity relationship (SAR) data from studies on various N-alkyl substituted tadalafil analogues can provide insights into the likely effects of the N-isopropyl substitution.

Comparative SAR with N-Methyl and Other N-Alkyl Substituted Tadalafil Analogues

Research into the SAR of tadalafil analogues has shown that a range of N-alkyl groups on the piperazinedione ring can be tolerated without a significant loss of PDE5 inhibitory activity. nih.gov Studies on various analogues suggest that the impact of different small N-alkyl or N-aryl groups on the piperazinedione is often quite similar. nih.gov This indicates a degree of flexibility in the binding pocket of the PDE5 enzyme in the region accommodating this substituent.

The following table summarizes the general observations on N-alkylation from the broader study of tadalafil analogues.

| Substitution at N-position | General Impact on PDE5 Inhibitory Activity |

| N-Methyl (Tadalafil) | Potent Inhibition |

| N-Ethyl | Tolerated, maintains activity |

| N-Butyl | Tolerated, maintains activity |

| N-Benzyl | Tolerated, maintains activity |

| N-Isopropyl | Expected to be tolerated, likely maintains activity (by inference) |

This table is illustrative and based on general SAR principles for tadalafil analogues, as specific IC50 values for N-isopropyl tadalafil were not found in the provided search results.

Influence of Stereochemistry on Pharmacological Activity

The stereochemistry of the tadalafil scaffold is a critical determinant of its pharmacological activity. Tadalafil has two chiral centers, and the (6R, 12aR) configuration is essential for potent PDE5 inhibition. nih.gov Studies on various tadalafil analogues have consistently demonstrated that the R absolute configuration at position C-6 of the β-carboline-piperazinedione derivative is crucial for high-affinity binding to the PDE5 active site. nih.gov

Furthermore, research has indicated that analogues synthesized from L-tryptophan are generally more active than those derived from D-tryptophan. nih.gov This stereochemical preference underscores the specific three-dimensional arrangement required for optimal interaction with the enzyme's binding pocket. Any deviation from the (6R, 12aR) stereochemistry typically leads to a significant decrease in PDE5 inhibitory potency. Therefore, for this compound to be a potent PDE5 inhibitor, it would need to possess the same (6R, 12aR) stereochemistry as tadalafil.

Modifications to the Tetrahydro-β-Carboline Moiety

The tetrahydro-β-carboline core is a fundamental component of the tadalafil structure, and modifications to this moiety can significantly influence its pharmacological properties.

Substituent Effects at Position 6

Position 6 of the tetrahydro-β-carboline ring is occupied by a 1,3-benzodioxole (B145889) group in tadalafil. The nature of the substituent at this position plays a crucial role in the molecule's interaction with the PDE5 active site. While specific studies on modifying this position in this compound are not available, research on other tadalafil analogues has shown that this position is sensitive to substitution. For example, replacing the benzodioxole moiety with a 2-bromophenyl group has been explored in the synthesis of novel tadalafil analogues. nih.gov The electronic and steric properties of the substituent at position 6 can modulate the binding affinity and, consequently, the inhibitory potency.

Alterations to the Piperazinedione Ring

The piperazinedione ring is another key feature of the tadalafil scaffold. Alterations to this ring system can have a profound impact on PDE5 inhibition. Studies have explored replacing the six-membered piperazinedione ring with a five-membered imidazolidinedione or thioxoimidazolinone ring. nih.gov These modifications alter the geometry and electronic properties of this part of the molecule, which can affect its interaction with the enzyme. The N-isopropyl substitution is a modification on this ring, and as discussed, while likely tolerated, more drastic changes to the ring structure itself would be expected to have a more significant impact on activity.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have been valuable tools in understanding the SAR of tadalafil and its analogues. Molecular docking and dynamics simulations have been used to investigate the binding modes of tadalafil derivatives within the PDE5 active site. nih.gov These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the high affinity and selectivity of these inhibitors.

While specific molecular modeling studies focused solely on this compound were not identified in the search results, the existing models of tadalafil bound to PDE5 can be used to predict the likely binding orientation of the N-isopropyl analogue. Such models would be instrumental in rationalizing the impact of the bulkier isopropyl group compared to the methyl group on the interactions with surrounding amino acid residues in the binding pocket. These computational approaches can also be used to predict the selectivity of this compound for PDE5 over other phosphodiesterase isoforms, which is a critical aspect of its pharmacological profile.

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking simulations provide a computational model to predict the binding conformation and affinity of a ligand within the active site of a target protein. For Tadalafil and its analogues, the target is the catalytic domain of PDE5. The crystal structure of Tadalafil bound to PDE5 (PDB ID: 1XOZ) reveals key interactions that anchor the inhibitor in the active site. nih.gov

Tadalafil's binding is characterized by:

Hydrogen Bonding: The amide group of the piperazinedione ring forms a crucial hydrogen bond with the invariant Glutamine residue (Gln817) in the active site, an interaction often termed the "glutamine switch." nih.gov

Hydrophobic Interactions: The benzodioxole ring and the β-carboline core fit into a hydrophobic pocket, making extensive van der Waals contacts with hydrophobic residues, including Phenylalanine 820 (Phe820) and Valine 782 (Val782). nih.govresearchgate.net

Docking simulations of N-substituted Tadalafil analogues show a binding mode similar to that of the parent compound for the core structure. acs.org The β-carboline and benzodioxole moieties maintain their positions within the hydrophobic pocket, and the critical hydrogen bond with Gln817 is preserved. The primary difference arises from the orientation and interactions of the N-substituent.

For this compound, the isopropyl group at the N2-position would extend into the solvent-exposed region of the binding pocket. While this region is relatively spacious, the bulky isopropyl group could adopt a conformation that results in steric hindrance with peripheral residues like L725, F786, and L804. acs.org This potential steric clash is predicted to introduce an energetic penalty, leading to a lower calculated binding affinity compared to Tadalafil's N-methyl group.

The table below outlines the key amino acid residues in the PDE5 active site that are predicted to interact with this compound, based on docking studies of Tadalafil and its other N-alkyl analogues.

| Interacting Residue | Interaction Type | Predicted Role in this compound Binding |

|---|---|---|

| Gln817 | Hydrogen Bond | Essential anchor for the piperazinedione ring. |

| Phe820 | Hydrophobic (π-stacking) | Stabilizes the benzodioxole moiety. |

| Val782 | Hydrophobic | Contributes to the hydrophobic pocket accommodating the core structure. |

| Leu804 | Hydrophobic/Steric | Potential for steric clash with the N-isopropyl group. |

| Phe786 | Hydrophobic/Steric | Potential for steric clash with the N-isopropyl group. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. A general QSAR model for a diverse set of 438 PDE5 inhibitors has been developed, but a specific model focusing on N-alkyl Tadalafil analogues, including this compound, is not publicly available. nih.gov

A hypothetical QSAR model for N-substituted Tadalafil analogues would likely involve several key molecular descriptors:

Steric Descriptors: Parameters such as molar volume, molar refractivity, or specific steric parameters (e.g., Taft's Es) for the N-substituent would be critical. These would quantify the bulkiness of the group. Based on existing SAR data, an increase in steric bulk at the N2-position beyond a certain threshold is expected to negatively correlate with PDE5 inhibitory activity due to steric hindrance. acs.org

Hydrophobic/Lipophilic Descriptors: The partition coefficient (logP) or hydrophobic substituent constants (π) would describe the lipophilicity of the N-substituent. The N2-position projects into a solvent-exposed area, suggesting that lipophilicity could play a complex role, potentially influencing both binding and pharmacokinetic properties.

Electronic Descriptors: Descriptors like Hammett constants (σ) could be included to account for the electronic effects of the substituent, although for simple alkyl groups like isopropyl, these effects are generally minimal compared to steric factors.

In the context of this compound, a QSAR model would likely predict a decrease in activity compared to Tadalafil, driven primarily by a negative coefficient associated with a steric descriptor for the N2-substituent.

Conformational Analysis and Binding Mode Predictions

Upon binding to the PDE5 active site, the core of this compound is predicted to adopt a conformation nearly identical to that of Tadalafil in its co-crystal structure. nih.gov The piperazinedione ring will be positioned to form the essential hydrogen bond with Gln817. The conformational analysis then focuses on the rotational freedom (torsion angles) of the isopropyl group attached to the N2-nitrogen.

Advanced Analytical Method Development and Validation for N Isopropyl Tadalafil

Chromatographic Method Development

Chromatography is the cornerstone for separating N-isopropyl tadalafil (B1681874) from complex matrices, such as herbal extracts or other active pharmaceutical ingredients. The choice of chromatographic technique depends on the analytical objective, whether it is for initial screening, qualitative identification, or precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array and Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a standard Ultraviolet (UV) detector is a primary technique for the screening and quantification of N-isopropyl tadalafil. This method is widely accessible and provides reliable results for the initial detection of tadalafil analogues in suspect products. researchgate.nettandfonline.comnih.gov

In a typical workflow, a sample extract is injected into the HPLC system, where the components are separated on a reversed-phase column, most commonly a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govijpar.com The DAD allows for the acquisition of UV spectra across a range of wavelengths simultaneously, which is invaluable for identifying compounds by comparing their spectra to a reference standard. The UV spectrum of this compound is expected to be very similar to that of tadalafil, which shows significant absorbance at specific wavelengths, such as 285 nm or 295 nm. nih.govrjptonline.orgnih.gov

Table 1: Representative HPLC-UV/DAD Method Parameters for Tadalafil and its Analogues

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 10 mM phosphate buffer, pH 3.2) and acetonitrile. nih.gov A common ratio is 50:50 (v/v). nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV/DAD at 285 nm or 295 nm nih.govrjptonline.org |

| Retention Time | Varies depending on exact conditions; for tadalafil, a retention time of approximately 4.01 min has been reported under specific isocratic conditions. nih.gov |

| Linearity Range | A linear relationship between concentration and peak area is typically established (e.g., 60-140 µg/mL for tadalafil). nih.gov |

This table presents typical parameters for tadalafil analysis that can be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for Qualitative and Quantitative Analysis

For definitive identification and highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It combines the powerful separation capabilities of LC with the mass-resolving power of MS.

Qualitative Analysis with LC-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is instrumental in elucidating the structure of unknown compounds. In the case of this compound, its presence as a new tadalafil analogue in a dietary supplement was confirmed using this technique. researchgate.nettandfonline.comnih.gov HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. Research has established the accurate mass of this compound, which corresponds to a molecular formula of C₂₄H₂₃N₃O₄. researchgate.nettandfonline.comnih.gov This is consistent with the replacement of the N-methyl group of tadalafil with an N-isopropyl group.

Table 2: LC-HRMS Findings for this compound Identification

| Parameter | Finding | Source |

|---|---|---|

| Compound Name | This compound (isopropylnortadalafil) | researchgate.nettandfonline.comnih.gov |

| Analytical Technique | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | researchgate.nettandfonline.comnih.gov |

| Molecular Formula | C₂₄H₂₃N₃O₄ | researchgate.nettandfonline.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | tandfonline.com |

Quantitative Analysis with LC-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantification due to its exceptional selectivity and sensitivity. The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is unique to the target analyte, minimizing interference from the matrix. For tadalafil, a common transition is m/z 390.4 → 268.3. nih.gov A similar fragmentation pattern would be developed and validated for the quantification of this compound. Method validation for LC-MS/MS includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and recovery. nih.govubbcluj.ro

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful analytical tool, but it is generally reserved for thermally stable and volatile compounds. Large, polar molecules like tadalafil and its analogues, including this compound, have low volatility and are not suitable for direct GC-MS analysis. nih.govjfda-online.com To overcome this limitation, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form.

The most common derivatization technique for this class of compounds is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to replace active hydrogen atoms (e.g., on amine or hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and subsequent MS detection. A fully validated GC/MS method for tadalafil in whole blood has been developed using this approach, achieving a limit of quantification of 2.00 µg/L. nih.gov A similar method could be developed for this compound.

Table 3: Hypothetical GC-MS Method Parameters for this compound Analysis

| Step | Description |

|---|---|

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the matrix. |

| Derivatization | Reaction with a silylating agent (e.g., BSTFA with 1% TMCS) to create a volatile TMS-derivative. nih.gov |

| GC Column | Capillary column (e.g., HP-5MS or equivalent). |

| Injection Mode | Splitless injection. |

| Temperature Program | A temperature gradient is used to separate components (e.g., starting at 100°C, ramping to 300°C). |

| MS Detection | Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) for enhanced sensitivity. |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. It is a valuable tool for screening and quality control. While specific HPTLC methods for this compound are not widely published, methods for tadalafil can be readily adapted. rjptonline.orgnih.govrjptonline.org

In a typical HPTLC method, the sample is applied as a narrow band onto a stationary phase, such as a pre-coated silica (B1680970) gel 60F-254 plate. The plate is then developed in a chamber containing a suitable mobile phase. For tadalafil, a mixture of hexane, isopropyl alcohol, and acetonitrile (e.g., 5:4:1 v/v/v) has been shown to be effective. rjptonline.orgrjptonline.org After development, the plate is dried, and the separated bands are visualized under UV light (e.g., at 254 nm or 285 nm). rjptonline.orghumanjournals.com Quantification is performed using a densitometric scanner that measures the absorbance or fluorescence of the spot. The method is validated for linearity, precision, accuracy, and specificity, with reported Rf values for tadalafil around 0.65 under certain conditions. rjptonline.org

Table 4: Validated HPTLC Method Parameters for Tadalafil

| Parameter | Description |

|---|---|

| Stationary Phase | Pre-coated silica gel 60F-254 aluminum plates rjptonline.orgrjptonline.org |

| Mobile Phase | Hexane : Isopropyl alcohol : Acetonitrile (5:4:1 v/v/v) rjptonline.orgrjptonline.org |

| Detection Wavelength | Densitometric scanning at 285 nm rjptonline.org |

| Rf Value for Tadalafil | ~0.65 rjptonline.org |

| Linearity Range | 200–600 ng/spot rjptonline.orgrjptonline.org |

| Limit of Detection (LOD) | 30 ng/spot rjptonline.org |

| Limit of Quantification (LOQ) | 90 ng/spot rjptonline.org |

This table presents a validated method for tadalafil that serves as a model for developing a method for this compound.

Spectroscopic Analytical Techniques

Spectroscopic techniques are indispensable for the structural confirmation of newly identified compounds. While UV spectroscopy is used as a detection method in HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

NMR-based Quantitative Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was the definitive technique used to determine the chemical structure of this compound after it was isolated. researchgate.nettandfonline.comnih.gov Beyond its qualitative power, NMR can be used for quantitative analysis (qNMR). qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of atomic nuclei giving rise to the signal. nih.gov

A key advantage of qNMR is that it does not require a certified reference standard of the analyte itself for quantification. jasco.com.br Instead, a certified internal standard of a different compound is added in a known quantity to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. For tadalafil analysis, 2,4-dinitrotoluene (B133949) has been successfully used as an internal standard. nih.govresearchgate.net The sample and standard are dissolved in a deuterated solvent, such as DMSO-d₆. nih.gov A qNMR method must be validated for linearity, range, LOQ, stability, precision, and accuracy to ensure reliable results. nih.govnih.gov

Table 5: Validation Parameters for a Tadalafil qNMR Method

| Parameter | Description |

|---|---|

| Internal Standard | 2,4-Dinitrotoluene nih.gov |

| Solvent | Dimethylsulfoxide-d₆ (DMSO-d₆) nih.gov |

| Analyte Signal (Tadalafil) | Signal at δ 5.91 ppm (2H, s, H-12) nih.gov |

| Internal Standard Signal | Signal at δ 8.72 ppm (1H, d, H-3) nih.gov |

| Linearity | Excellent correlation (R² > 0.999) is typically achieved over a defined concentration range. researchgate.net |

| Limit of Quantification (LOQ) | Determined by ensuring a high signal-to-noise ratio (S/N > 150) for the quantification signal. nih.govresearchgate.net |

| Precision & Accuracy | Results from qNMR analysis of tadalafil have been shown to be consistent with those obtained from validated HPLC methods. nih.gov |

This table outlines a validated qNMR method for tadalafil, illustrating the principles applicable to quantifying this compound.

Method Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, this would typically involve chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). tsijournals.comresearchgate.net The validation of these methods is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For tadalafil and its analogues, HPLC methods have demonstrated excellent linearity over various concentration ranges. For instance, a Reverse-Phase HPLC (RP-HPLC) method for tadalafil showed linearity in the concentration range of 60 to 140 µg/ml with a correlation coefficient (r²) of 0.9998. nih.gov Another study on tadalafil reported a linear range of 5-25 µg/mL. cerilliant.com For a quantitative method for this compound, a similar linear relationship would be expected. The establishment of linearity is crucial for the accurate quantification of the compound in samples.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is measured.

In studies on tadalafil, accuracy is typically demonstrated by recovery rates between 98% and 102%. ijpar.com For example, one validated RP-HPLC method for tadalafil showed recovery rates of 100.3% to 100.8%. labmix24.com An immunochromatographic assay for tadalafil and its analogues reported spiked recoveries ranging from 84.9% to 116.2%. researchgate.net For a validated method for this compound, accuracy would be established by performing recovery studies in representative sample matrices.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For analytical methods for tadalafil, the %RSD for precision is typically required to be less than 2%. ijpar.com A study on tadalafil reported intraday and interday precision with %RSD values of 0.54% and 0.52%, respectively. labmix24.com Another RP-HPLC method for tadalafil demonstrated a system precision with a %RSD of 0.26% and method precision with a %RSD of 0.10%. academicjournals.org

Table 1: Representative Linearity, Accuracy, and Precision Data for Tadalafil Analytical Methods

| Parameter | Method | Analyte | Result | Reference |

| Linearity (Range) | RP-HPLC | Tadalafil | 60 - 140 µg/ml (r² = 0.9998) | nih.gov |

| Linearity (Range) | RP-HPLC | Tadalafil | 5 - 25 µg/mL | cerilliant.com |

| Accuracy (% Recovery) | RP-HPLC | Tadalafil | 100.3% - 100.8% | labmix24.com |

| Accuracy (% Recovery) | HPTLC | Tadalafil Hydrochloride | 101.3 ± 0.50 | rjptonline.org |

| Precision (%RSD) | RP-HPLC | Tadalafil | Intraday: 0.54%, Interday: 0.52% | labmix24.com |

| Precision (%RSD) | RP-HPLC | Tadalafil | System: 0.26%, Method: 0.10% | academicjournals.org |

This table presents data for tadalafil as representative examples for the validation of a method for this compound.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For tadalafil and its analogues, various analytical methods have established low LOD and LOQ values, indicating high sensitivity. For example, a stability-indicating RP-HPLC method for tadalafil determined the LOD and LOQ to be 0.05 µg/ml and 0.5 µg/ml, respectively. academicjournals.org Another RP-HPLC method reported an LOD of 1.19 µg/ml and an LOQ of 3.61 µg/ml for tadalafil. nih.gov A high-performance thin-layer chromatography (HPTLC) method for tadalafil hydrochloride found the LOD and LOQ to be 30 ng/spot and 90 ng/spot, respectively. researchgate.net For the detection of this compound as an undeclared ingredient, a sensitive method with a low LOD and LOQ is essential.

Table 2: Representative LOD and LOQ Data for Tadalafil and its Analogues

| Analyte | Method | LOD | LOQ | Reference |

| Tadalafil | RP-HPLC | 0.05 µg/ml | 0.5 µg/ml | academicjournals.org |

| Tadalafil | RP-HPLC | 1.19 µg/ml | 3.61 µg/ml | nih.gov |

| Tadalafil Hydrochloride | HPTLC | 30 ng/spot | 90 ng/spot | researchgate.net |

| Tadalafil | Spectrophotometry | 0.18 µg/ml | 0.54 µg/ml | nih.govsigmaaldrich.com |

This table presents data for tadalafil and its hydrochloride salt as representative examples.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity is a more general term, referring to the ability of a method to distinguish and quantify the analyte from other substances in the sample.

For a method to be specific for this compound, it must be able to separate it from tadalafil and other known analogues, as well as from any matrix components. This is often demonstrated by analyzing placebo samples and samples spiked with potential interferents. In chromatographic methods, specificity is shown by the resolution of the analyte peak from other peaks. caymanchem.com Forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, and heat, are also used to demonstrate that the method can separate the analyte from its degradation products. caymanchem.comlgcstandards.com

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. nih.gov The robustness of the method is assessed by observing the effect of these variations on the analytical results, such as peak area and retention time. A robust method will show minimal variation in results when subjected to these small changes.

Application of Certified Reference Materials and Standards

The use of Certified Reference Materials (CRMs) and analytical standards is fundamental to achieving accurate and traceable analytical results. A CRM is a standard of high purity and well-characterized properties, produced by a recognized body. axios-research.comlgcstandards.com

For the analysis of this compound, the availability of a specific reference standard is crucial for the positive identification and accurate quantification of the compound. While CRMs for tadalafil are readily available from various suppliers and are traceable to pharmacopeial standards, cerilliant.comaxios-research.comlgcstandards.com the availability of a certified reference material specifically for this compound is more limited. However, reference standards for this compound are available from specialized chemical suppliers. Additionally, reference standards for other tadalafil analogues, such as Amino Tadalafil, are also commercially available. labmix24.com

In the development and validation of an analytical method for this compound, a well-characterized reference standard of this compound would be used to prepare calibration standards and to perform accuracy and precision studies. The use of such standards ensures that the analytical results are reliable and comparable across different laboratories.

Regulatory Science and Quality Control Perspectives on Undeclared Tadalafil Analogues

Analytical Challenges in the Detection of Undeclared Tadalafil (B1681874) Analogues

The detection of N-isopropyl tadalafil and other analogues in adulterated products is fraught with analytical complexities. Clandestine manufacturers often design these analogues to have chemical properties similar to the parent drug, which can complicate their identification. researchgate.net

A primary challenge is the lack of commercially available certified reference materials for new and emerging analogues. nih.gov Analytical laboratories rely on these standards for the unequivocal identification and quantification of compounds. Without them, analysts must isolate the unknown compound from the product matrix and elucidate its structure using advanced spectroscopic techniques, a time-consuming and resource-intensive process. researchgate.netresearchgate.net

Furthermore, the structural similarity between tadalafil and its analogues can lead to co-elution in chromatographic separations, where two or more compounds exit the chromatography column at the same time. This makes it difficult to distinguish the analogue from the parent compound or other substances in the sample using standard high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. researchgate.net While UV spectra of analogues like this compound are often nearly identical to that of tadalafil, their retention times may differ, signaling the presence of a different compound. nih.govtandfonline.com

The diverse and often complex matrices of dietary supplements, which can range from capsules and tablets to powders and liquids, introduce another layer of difficulty. researchgate.netresearchgate.net These matrices can interfere with the extraction and analysis of the target compounds, potentially leading to false-negative results or inaccurate quantification. nih.govresearchgate.net The presence of multiple different analogues within a single product further complicates analysis. mdpi.com

Finally, the differentiation of isomers represents a significant hurdle. Isomers are molecules that have the same molecular formula but different structural arrangements. Distinguishing between these closely related structures requires high-resolution analytical techniques, as their physical and chemical properties can be very similar. For instance, determining the stereochemistry (the 3D arrangement of atoms) of a new analogue, such as confirming the cis-relationship between substituents on the piperidine (B6355638) ring, requires sophisticated methods like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Development of Screening Methodologies for Adulterated Products

To counter the threat posed by undeclared tadalafil analogues, researchers have developed a variety of sophisticated screening methodologies. These methods are designed for both targeted and non-targeted analysis to identify known adulterants and novel, previously unseen analogues.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique. mdpi.com High-resolution mass spectrometry (HRMS), particularly techniques like ion trap–time of flight (IT-TOF) and Quadrupole-Orbitrap MS, is invaluable for this purpose. nih.govresearchgate.netmdpi.com HRMS provides highly accurate mass measurements of both the parent molecule and its fragments, allowing analysts to determine the elemental composition and propose a chemical structure for an unknown compound. nih.govmdpi.com For example, the molecular formula for this compound, C₂₄H₂₃N₃O₄, was established using LC-HRMS. nih.govtandfonline.com

The development of extensive spectral libraries containing fragmentation data from known tadalafil analogues is crucial for the rapid identification of new ones. mdpi.com When a suspected analogue is detected, its fragmentation pattern can be compared against the library for a potential match. mdpi.com

Beyond LC-MS, other methods have been developed for rapid screening:

Immunochromatographic (IC) assays offer a fast and portable screening tool. These assays use antibodies that can broadly recognize tadalafil and its major analogues, providing a quick positive or negative result. tandfonline.comtandfonline.com Studies have shown these IC strips can detect tadalafil analogues at levels of 10–20 µg/g. tandfonline.com

Detector tubes based on colorimetric reactions have also been developed. These tubes contain reagents, such as sulfuric acid, that react with tadalafil and its analogues to produce a visible color change, indicating their presence. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation. researchgate.netresearchgate.net While not typically used for routine screening due to its complexity, it is essential for characterizing new analogues like this compound by providing detailed information about the connectivity and spatial arrangement of atoms in the molecule. nih.govresearchgate.net

The table below summarizes some of the analytical techniques used for the detection of tadalafil and its analogues.

| Analytical Technique | Application | Key Findings/Capabilities |

| HPLC-DAD/UV | Initial screening and detection. nih.govresearchgate.net | Can indicate the presence of an analogue if a peak has a UV spectrum similar to tadalafil but a different retention time. nih.govtandfonline.com |

| LC-HRMS (e.g., IT-TOF, Q-Orbitrap) | Identification and structural hypothesis of new analogues. nih.govmdpi.com | Provides accurate mass measurements to determine elemental composition (e.g., C₂₄H₂₃N₃O₄ for this compound). nih.govtandfonline.com |

| NMR Spectroscopy | Definitive structural elucidation of new analogues. researchgate.netresearchgate.net | Confirms the exact chemical structure, including the position of substituents and stereochemistry. nih.gov |

| Immunochromatographic (IC) Assay | Rapid, broad-spectrum screening of products. tandfonline.comtandfonline.com | Can detect tadalafil and its major analogues with a threshold of 10-20 µg/g in fortified samples. tandfonline.com |

| Detector Tube Test | Quick colorimetric screening. nih.govresearchgate.net | Provides a visual positive result for a range of tadalafil analogues with detection limits of 2–50 µg/mL. nih.gov |

Q & A

Q. What are the validated synthetic pathways for N-Isopropyl Tadalafil, and how can researchers optimize yield and purity?

this compound is synthesized via structural modification of Tadalafil, typically through alkylation reactions introducing the isopropyl group. Key steps include:

- Using catalysts like potassium persulfate (KPS) with tetramethylethylenediamine (TMEDA) as initiators for controlled polymerization or derivatization .

- Purification via column chromatography or recrystallization to isolate the compound from byproducts (e.g., Tadalafil Impurity 30 or N-Demethyl derivatives) .

- Characterization using IR and ¹H-NMR to confirm grafting and structural integrity, complemented by elemental analysis for purity validation .

Q. Which analytical methods are most effective for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for specificity and sensitivity. Method validation should include:

- System suitability tests to ensure column efficiency and detector stability.

- Uncertainty profiling to assess precision, accuracy, and linearity across expected concentration ranges (e.g., 0.1–50 µg/mL) .

- Box-Behnken experimental designs to optimize factors like mobile phase pH, flow rate, and column temperature .

Q. How do the pharmacological properties of this compound compare to its parent compound, Tadalafil?

this compound retains PDE5 inhibition but may exhibit altered pharmacokinetics due to increased lipophilicity from the isopropyl group. Key comparisons include:

- In vitro assays : Measure IC₅₀ values for PDE5 inhibition using purified enzymes and fluorogenic substrates.

- In vivo models : Assess bioavailability in rodent ischemia models (e.g., chronic lower body ischemia) with endpoints like vascularization and neutrophil influx .

- Toxicology screens : Compare hepatic metabolism and toxicity profiles using microsomal assays (e.g., CYP450 inhibition) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?

Stability studies should follow ICH guidelines Q1A(R2) and include:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the lactam ring) .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions.

- Statistical analysis : Apply multivariate regression to correlate degradation products (e.g., Tadalafil Impurity 31) with storage parameters .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic pathways or tissue penetration. Mitigation approaches include:

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic microsomal stability data to predict in vivo absorption .

- Interspecies scaling : Adjust dose metrics using allometric principles (e.g., body surface area normalization) .

- Tracer studies : Use isotopically labeled compounds (e.g., ¹³C₂-d₂ derivatives) to track metabolite formation .

Q. How can this compound be incorporated into temperature-responsive drug delivery systems?

Leverage thermosensitive polymers like poly(N-isopropyl acrylamide) (PNIPAM) for controlled release:

- Hydrogel synthesis : Copolymerize this compound with PNIPAM using free-radical initiators (e.g., KPS-TMEDA) .

- Drug release profiling : Conduct in vitro release studies at varying temperatures (25–37°C) and analyze kinetics via Higuchi or Korsmeyer-Peppas models .

- Biological testing : Evaluate efficacy in models mimicking physiological temperature fluctuations (e.g., localized hyperthermia) .

Methodological Frameworks for Experimental Design

- PICO Framework : Define Population (e.g., animal models), Intervention (dose regimens), Comparison (Tadalafil controls), and Outcomes (e.g., vascularization metrics) .

- FINER Criteria : Ensure questions are Feasible (adequate sample sizes), Interesting (novel PDE5 applications), Novel (structural derivatives), Ethical (IACUC compliance), and Relevant (translational potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.